N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
Description
Properties
CAS No. |
851405-99-7 |
|---|---|
Molecular Formula |
C25H22N2O3 |
Molecular Weight |
398.462 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
QRZYTYSJDRVXGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine, followed by further functionalization to introduce the phenylbenzamide moiety. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce hydroquinoline derivatives.
Scientific Research Applications
Anticancer Research
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide has been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, including:
- HepG2 (Liver Cancer) : The compound demonstrated significant antiproliferative activity against HepG2 cells.
- MCF-7 (Breast Cancer) : It also showed effectiveness against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
The underlying mechanism involves the inhibition of growth factor receptors and apoptosis induction in cancer cells.
Antimicrobial Studies
Research has highlighted the compound's antimicrobial properties against a range of pathogens. Notable findings include:
- Inhibition of Mycobacterium smegmatis : The compound exhibited significant antimicrobial activity, making it a candidate for further exploration as an antituberculosis agent.
The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, indicating effective concentrations for microbial inhibition.
Case Study 1: Anticancer Activity Assessment
A study assessed the antiproliferative effects of this compound on HepG2 and MCF-7 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results showed notable inhibition against Gram-positive and Gram-negative bacteria, particularly Mycobacterium smegmatis. The study emphasized the need for further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s unique structure combines:
- 4-Phenylbenzamide core : Common in small-molecule inhibitors, enabling interactions with hydrophobic binding pockets.
- Ethyl linker : Provides flexibility and optimal spacing for target engagement.
- 7-Methoxy-2-oxo-1H-quinolin-3-yl group: The quinoline system may facilitate π-π stacking or intercalation, while the methoxy group enhances lipophilicity and metabolic stability.
Comparison Table
Detailed Comparisons
N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide (CAS 727699-84-5)
- Structural Differences: Replaces the quinoline-ethyl group with a sulfonamido-fluorophenyl-methoxyphenyl moiety.
- In contrast, the target compound’s quinoline may target kinases or DNA-associated proteins.
JS-3 (Anthranilic Acid Derivative)
- Structural Differences: Uses an anthranilic acid core with a dimethylphenylamino group instead of quinoline.
- Functional Implications: The dimethylphenylamino group in JS-3 supports anti-inflammatory activity via cyclooxygenase (COX) inhibition, while the target compound’s quinoline could enable distinct mechanisms like kinase inhibition .
TAS-103 (Indenoquinoline Derivative)
- Structural Differences: Shares a quinoline-like indenoquinoline core but lacks the benzamide group.
- The target compound’s benzamide linkage may redirect activity toward non-topoisomerase targets .
NAT-1 (Thiazolidinone-Nicotinamide Hybrid)
- Structural Differences: Replaces quinoline with a thiazolidinone ring and nicotinamide.
- Functional Implications: The thiazolidinone core in NAT-1 is associated with antidiabetic activity, whereas the target compound’s methoxy-quinoline may prioritize anticancer or antimicrobial applications .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The quinoline-oxo system may reduce aqueous solubility relative to smaller heterocycles (e.g., triazoles in ), necessitating formulation optimizations .
- Metabolic Stability : The ethyl linker and methoxy group could mitigate oxidative metabolism, extending half-life compared to compounds with shorter alkyl chains .
Biological Activity
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This particular compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.489 g/mol |
| IUPAC Name | This compound |
| CAS Number | 896677-00-2 |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.
- DNA Binding : The compound may bind to DNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
- Antimicrobial Activity : Its structure allows it to interfere with microbial growth by targeting specific pathways essential for survival.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that similar compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, related quinoline derivatives have been shown to inhibit cell proliferation in leukemia cell lines with a GI50 as low as 10 nM .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various assays. In vitro studies have indicated that this compound possesses activity against a range of bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Mechanistic Studies :
Q & A
Q. What are the optimal synthetic routes for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, and how can purity be maximized?
The synthesis typically involves multi-step organic reactions, including condensation, amidation, and functional group protection/deprotection. Key steps include:
- Quinoline Core Formation : Alkylation or cyclization reactions to construct the 7-methoxy-2-oxo-1H-quinoline moiety under controlled temperature (60–100°C) and inert atmosphere .
- Amide Coupling : Use of coupling agents like EDCI/HOBt for linking the quinoline-ethyl group to the 4-phenylbenzamide moiety. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to achieve >95% purity. NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.3 ppm). ¹³C NMR confirms carbonyl (C=O) and quinoline carbons .
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ expected at m/z 432.18) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How does the methoxy group at the 7-position influence the compound’s physicochemical properties?
The methoxy group enhances lipophilicity (logP ~3.5), affecting solubility in polar solvents. Computational modeling (e.g., DFT) predicts its electron-donating effect stabilizes the quinoline core, altering π-π stacking interactions with biological targets .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity Variations : Impurities >5% can skew bioassay results. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .
- Isomerism : Check for cis/trans isomerism in the ethyl linker using NOESY NMR .
- Assay Conditions : Standardize cell-based assays (e.g., consistent serum concentrations, pH) to reduce variability. Compare IC₅₀ values across multiple studies .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?
- Substitution at the 4-Phenyl Group : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) increases binding affinity to kinases (e.g., EGFR), as seen in analogues with 4-nitrophenyl substitutions .
- Quinoline Modifications : Replacing the 2-oxo group with a thioxo moiety improves metabolic stability but reduces solubility . Tabulate SAR
| Derivative | Modification | Bioactivity (IC₅₀, μM) | Solubility (μg/mL) |
|---|---|---|---|
| Parent | None | 12.3 ± 1.2 | 8.5 |
| Derivative A | 4-NO₂ substitution | 5.7 ± 0.8 | 6.2 |
| Derivative B | Thioxo replacement | 9.1 ± 1.1 | 3.8 |
Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?
- Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) against target enzymes (e.g., COX-2 or PI3K) .
- Molecular Docking : Pair with X-ray crystallography (if crystals are obtainable) or cryo-EM to visualize binding modes. SHELXL refinement is recommended for crystallographic data .
- Competitive Binding Studies : Employ fluorescence polarization assays with labeled ATP analogues to confirm competitive vs. allosteric inhibition .
Q. How can metabolic stability be improved without compromising activity?
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., at the ethyl linker) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask the 2-oxo group as a ester prodrug, enhancing oral bioavailability. Hydrolysis in vivo regenerates the active form .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Dose-Dependent Responses : Low doses (<10 μM) may fail to inhibit COX-2, while higher doses (50–100 μM) show efficacy but risk cytotoxicity .
- Cell Line Variability : Use primary cells (e.g., human macrophages) instead of immortalized lines (e.g., RAW264.7) to mimic physiological responses .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
